2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2-METHYLPROPYL)ACETAMIDE
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Overview
Description
2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2-METHYLPROPYL)ACETAMIDE: is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methanesulfonamido group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2-METHYLPROPYL)ACETAMIDE typically involves the following steps:
Formation of the Methanesulfonamido Intermediate: The reaction begins with the introduction of a methanesulfonamido group to a suitable precursor. This step often involves the reaction of methanesulfonyl chloride with an amine derivative under basic conditions.
Introduction of the Fluorophenyl Group: The next step involves the coupling of the methanesulfonamido intermediate with a fluorophenyl derivative. This can be achieved through nucleophilic substitution reactions, often using a fluorophenyl halide and a base.
Acetamide Formation: The final step involves the introduction of the acetamide moiety. This can be accomplished through acylation reactions, where the intermediate is reacted with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening for optimal reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonamido group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the fluorophenyl group, potentially leading to the formation of hydrofluorophenyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydride or potassium carbonate are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Hydrofluorophenyl derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and protein binding due to its specific functional groups.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2-METHYLPROPYL)ACETAMIDE involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methanesulfonamido group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{[(4-FLUOROPHENYL)METHYL]AMINO}-N-(2-METHYLPROPYL)ACETAMIDE: Similar structure but lacks the methanesulfonamido group.
2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(PROP-2-EN-1-YL)ACETAMIDE: Similar structure but with a different alkyl group.
Uniqueness
The presence of both the fluorophenyl and methanesulfonamido groups in 2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2-METHYLPROPYL)ACETAMIDE makes it unique. These functional groups confer specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl-methylsulfonylamino]-N-(2-methylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O3S/c1-11(2)8-16-14(18)10-17(21(3,19)20)9-12-4-6-13(15)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJZNMJKCPHMJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(CC1=CC=C(C=C1)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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